Structural and Predicted Physicochemical Differentiation from the Potent Analog WE-4
The most critical structural comparator is the biologically potent analog 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (WE-4), which demonstrated an impressive LOX IC50 of 0.30 µM and COX-2 IC50 of 0.22 µM [1]. The target compound retains the same active 3,4-dimethoxybenzylidene warhead but incorporates a crucial 6-((2-methylallyl)oxy) substituent. This modification increases the molecular weight from 282.29 g/mol (WE-4) to 352.39 g/mol and dramatically changes the lipophilicity. While no direct experimental logP value is available for either compound, the added prenyl group is predicted to increase logP by approximately 2 units, which can fundamentally alter membrane permeability, distribution volume, and target engagement kinetics. The differential utility lies not in established superior potency, but in the distinct chemical space it allows researchers to probe.
| Evidence Dimension | Physicochemical and Structural Profile |
|---|---|
| Target Compound Data | Molecular Weight: 352.39 g/mol; Contains 6-((2-methylallyl)oxy) group |
| Comparator Or Baseline | WE-4: Molecular Weight: 282.29 g/mol; No 6-((2-methylallyl)oxy) group [1] |
| Quantified Difference | Molecular Weight increase of 70.1 g/mol; Estimated logP increase of ~2 units (in silico prediction) |
| Conditions | Structural comparison; in silico prediction for lipophilicity shift (not experimentally validated for these exact compounds) |
Why This Matters
For scientists exploring SAR beyond the WE-4 scaffold, this compound provides a direct tool to investigate the impact of a key lipophilic prenyl substituent on potency, selectivity, and ADME properties.
- [1] Ikram, M., Shah, I., Hussain, H., Mughal, E. U., Naeem, N., Sadiq, A., ... & Umar, M. N. (2024). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Heliyon, 10(9), e29658. View Source
